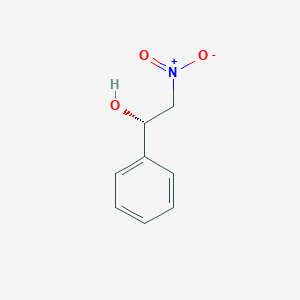
(s)-2-Nitro-1-phenylethanol
Vue d'ensemble
Description
(s)-2-Nitro-1-phenylethanol is an organic compound with the molecular formula C8H9NO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(s)-2-Nitro-1-phenylethanol can be synthesized through several methods. One common approach involves the nitration of styrene oxide, followed by reduction. The reaction typically uses nitric acid and a suitable solvent under controlled temperature conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Nitro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group.
Reduction: Reduces the nitro group to an amine.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts.
Major Products Formed
Oxidation: Produces 1-phenyl-2-nitroacetone.
Reduction: Yields 1-phenyl-2-aminoethanol.
Substitution: Results in various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Overview
- Molecular Formula : CHNO
- Molecular Weight : 181.16 g/mol
- Structure : Contains both a nitro group (-NO) and a hydroxyl group (-OH), contributing to its reactivity and biological activity.
Chemistry
(S)-2-Nitro-1-phenylethanol is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo enantioselective transformations makes it valuable for producing enantiopure compounds .
Biology
Research indicates that this compound exhibits significant antimicrobial and antifungal properties . It has been shown to inhibit the growth of pathogenic fungi and bacteria, suggesting potential therapeutic applications .
Medicine
Ongoing research explores its potential as a precursor for synthesizing biologically active molecules. The anti-inflammatory properties of related compounds have been investigated, indicating that this compound may possess similar mechanisms .
Industry
In industrial settings, this compound serves as a building block for fine chemicals, contributing to the production of more complex chemical structures .
Case Study 1: Enantioselective Synthesis Using HNLs
A study investigated the use of HNL from Arabidopsis thaliana for the kinetic resolution of racemic this compound. The optimized conditions yielded (S)-NPE with up to 99% enantiomeric excess and 47% conversion . This demonstrates the efficiency of biocatalysis in producing high-purity compounds.
Case Study 2: Antimicrobial Activity Assessment
Research conducted on the antimicrobial properties of this compound revealed its effectiveness against various strains of bacteria and fungi. The compound's ability to inhibit microbial growth positions it as a candidate for further therapeutic development .
Case Study 3: Anti-inflammatory Effects
A related compound, 1-nitro-2-phenylethane, was evaluated for its anti-inflammatory effects in rat models. Doses administered showed significant reductions in inflammation, suggesting that this compound may exhibit similar properties .
Mécanisme D'action
The mechanism by which (s)-2-Nitro-1-phenylethanol exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-2-nitropropane
- 1-Phenyl-2-nitrobutane
- 1-Phenyl-2-nitroethane
Uniqueness
(s)-2-Nitro-1-phenylethanol is unique due to its chiral nature, which can result in different biological activities compared to its achiral counterparts. Its specific reactivity and the ability to undergo various chemical transformations also make it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
(1S)-2-nitro-1-phenylethanol |
InChI |
InChI=1S/C8H9NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 |
Clé InChI |
XUEWIQNQPBSCOR-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C(C=C1)C(C[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














